molecular formula C20H21N3O2 B15102411 2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide

2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B15102411
M. Wt: 335.4 g/mol
InChI Key: HOLVXMYEDOYSMC-UHFFFAOYSA-N
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Description

2-Isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic small molecule featuring a 1,2-dihydroisoquinoline core substituted with an isopropyl group at position 2, a ketone at position 1, and a carboxamide moiety at position 4. The carboxamide nitrogen is further modified with a 2-(4-pyridyl)ethyl group, introducing a heteroaromatic pyridine ring.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-oxo-2-propan-2-yl-N-(2-pyridin-4-ylethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C20H21N3O2/c1-14(2)23-13-18(16-5-3-4-6-17(16)20(23)25)19(24)22-12-9-15-7-10-21-11-8-15/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,22,24)

InChI Key

HOLVXMYEDOYSMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the isopropyl group and the pyridine ring. The final step involves the formation of the carboxamide linkage under controlled conditions, often using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for understanding biological pathways.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(4-Pyridyl)propionate (Compound 11, )

Structural Similarities :

  • Both compounds incorporate a pyridine ring, though the target molecule positions it as a substituent on the carboxamide side chain.
  • The ethyl propionate group in Compound 11 and the 4-pyridylethyl group in the target compound share a similar ethylene linker.

Key Differences :

  • Core Structure: Compound 11 is based on a pyridine core, whereas the target compound features a 1,2-dihydroisoquinoline scaffold.
  • Functional Groups : The ester group in Compound 11 may act as a prodrug, while the carboxamide in the target compound offers metabolic stability and hydrogen-bonding capacity.

Pharmacological Implications: Compound 11 has been synthesized via titanium enolate chemistry for applications in intermediate synthesis , whereas the target compound’s carboxamide group may confer improved target affinity, as seen in related isoquinoline-based drugs .

1-Pentyl-4-oxo-1,4-dihydronaphthyridine-3-carboxamide (Compound 67, )

Structural Similarities :

  • Both compounds share a carboxamide group at position 3 (naphthyridine) or 4 (isoquinoline).
  • A pentyl chain in Compound 67 and the isopropyl group in the target compound introduce hydrophobic bulk.

Key Differences :

  • Core Structure: Compound 67 is derived from a 1,4-dihydronaphthyridine core, which is a bicyclic system with a nitrogen atom at position 1. This contrasts with the isoquinoline core, which has a nitrogen at position 2, altering electron distribution and binding preferences.

Synthetic and Functional Notes: Compound 67 was synthesized via nucleophilic substitution and purified via TLC, with reported LC-MS data (MH+ = 422) . The target compound’s isopropyl group may reduce steric hindrance compared to the pentyl chain, possibly improving solubility.

(S)-2-Ethyl-N-(1-(4-fluorophenyl)ethyl)-6,7-dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (Compound 1432750-23-6, )

Structural Similarities :

  • Both compounds share the 1,2-dihydroisoquinoline core with a carboxamide at position 4.
  • A substituted ethyl group (4-fluorophenethyl vs. 4-pyridylethyl) is attached to the carboxamide nitrogen.

Key Differences :

  • Substituent Effects : The 4-fluorophenethyl group in Compound 1432750-23-6 introduces electronegative fluorine, which may enhance binding via halogen bonding. In contrast, the 4-pyridyl group in the target compound offers hydrogen-bonding sites.
  • Methoxy Groups: The 6,7-dimethoxy substituents in Compound 1432750-23-6 increase hydrophilicity and may influence metabolic stability compared to the target compound’s unsubstituted isoquinoline ring.

Pharmacological Considerations : Methoxy groups in Compound 1432750-23-6 could slow oxidative metabolism, while the pyridyl group in the target compound might interact with metal ions or acidic residues in target proteins .

Biological Activity

The compound 2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide is a member of the isoquinolinecarboxamide class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2O2C_{16}H_{20}N_{2}O_{2}, and it has a molecular weight of approximately 284.35 g/mol. The structure includes an isoquinoline ring system, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance:

  • In vitro studies demonstrated that derivatives of isoquinolinecarboxamides can inhibit the growth of various human cancer cell lines, including HL-60 (promyelocytic leukemia) and BGC-823 (gastric cancer) cells. The mechanisms often involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

Several derivatives related to isoquinolinecarboxamides have shown promising antimicrobial properties:

  • Fungicidal Activity : Compounds similar to this compound have demonstrated effective fungicidal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. The effective concentrations (EC50 values) ranged from 2.12 to 3.96 µg/mL, indicating potential as agricultural fungicides .

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has also been explored:

  • Mechanisms : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis by modulating signaling pathways involved in cell survival .

Case Studies

  • Antitumor Efficacy : A study involving a series of isoquinoline derivatives reported that specific modifications to the structure enhanced cytotoxicity against cancer cell lines. For example, a derivative with a pyridine substituent showed improved activity against Bel-7402 (hepatocellular carcinoma) cells compared to its parent compound .
  • Fungal Inhibition : In agricultural applications, a series of synthesized compounds were tested against B. cinerea, with some showing comparable efficacy to commercial fungicides, suggesting a viable alternative for crop protection .

Summary of Findings

Biological ActivityObserved EffectsReference
AntitumorInhibition of HL-60 and BGC-823 cells; apoptosis induction
AntimicrobialEffective against Botrytis cinerea; EC50 values between 2.12 - 3.96 µg/mL
NeuroprotectiveProtection against oxidative stress in neuronal cells

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